REACTION_CXSMILES
|
N1C=CC=CC=1.C(OC(=O)C)(=O)C.[CH2:14]([O:16][C:17]([C:19]([C:30]([O:32][CH2:33][CH3:34])=[O:31])([CH2:25][CH2:26][C:27]([OH:29])=O)[CH2:20][CH2:21]C(O)=O)=[O:18])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>O>[O:29]=[C:27]1[CH2:21][CH2:20][C:19]([C:17]([O:16][CH2:14][CH3:15])=[O:18])([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:25][CH2:26]1 |f:3.4.5|
|
Name
|
pre-mixed solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a pre-heated oil bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil was azeotroped twice with CH2Cl2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 95% EtOH (300 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 16 hrs
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove EtOH
|
Type
|
ADDITION
|
Details
|
the remaining water layer was diluted
|
Type
|
DISSOLUTION
|
Details
|
to re-dissolve the solids
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.8 mmol | |
AMOUNT: MASS | 11.82 g | |
YIELD: PERCENTYIELD | 62.9% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |